N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative characterized by a 4-oxo-3,5-dihydro-3H-pyrimidoindole core. Key structural features include:
- 8-methoxy group: Enhances solubility and modulates electronic interactions.
- 3-propyl chain: Contributes to lipophilicity and membrane permeability.
- Thioacetamide linkage: Connects the core to the N-(4-fluorophenyl) group, which may influence receptor selectivity via fluorine’s electron-withdrawing effects.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-4-11-28-22(30)21-20(17-12-16(31-3)9-10-18(17)27(21)2)26-23(28)32-13-19(29)25-15-7-5-14(24)6-8-15/h5-10,12H,4,11,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWSDBDJBWYJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The compound features a fluorophenyl group and a pyrimidine-indole hybrid structure, which are significant for its pharmacological properties. The presence of the fluorine atom is often associated with enhanced metabolic stability and bioactivity.
Key Structural Data:
- Molecular Formula: C19H22FN3O3S
- Molecular Weight: 389.46 g/mol
- IUPAC Name: this compound
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrimidine-indole hybrid.
- Introduction of the fluorophenyl group.
- Thioacetylation to form the final compound.
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The biological activity of this compound is likely related to its interaction with biological targets such as enzymes or receptors involved in neurotransmission or cell proliferation pathways. Data from pharmacological studies suggest that compounds with similar structures may modulate GABAergic activity or inhibit specific kinases involved in cancer cell signaling.
3.2 Pharmacological Studies
Research indicates that compounds similar to N-(4-fluorophenyl)-2-thioacetamide exhibit various biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of pyrimidine derivatives, including compounds structurally similar to N-(4-fluorophenyl)-2-thioacetamide. Results indicated effective inhibition against Gram-positive bacteria with MIC values ranging from 0.8 to 6.25 µg/mL.
Case Study 2: Antitumor Activity
In vitro studies have shown that related compounds induce apoptosis in cancer cell lines at concentrations as low as 49.85 µM, demonstrating potential as anticancer agents.
5. Conclusion and Future Directions
This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Continued investigations may reveal additional therapeutic potentials and applications.
Further studies focusing on structure–activity relationships (SAR), toxicity profiles, and clinical trials will be essential to fully understand the compound's capabilities and optimize its use in therapeutic settings.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimido[5,4-b]indole Derivatives
*Calculated molecular weight based on formula C₂₃H₂₃FN₄O₃S.
Key Observations :
Position 3 Substituents :
- The target compound’s 3-propyl group likely enhances lipophilicity compared to 3-methyl () or 3-aryl () analogs.
- Bulky aryl groups (e.g., 3,4-dimethoxyphenyl in ) may improve target binding but reduce solubility.
Position 8 Modifications: The 8-methoxy group in the target compound contrasts with amino or benzamide groups in ’s compounds, which showed TLR4 activity . Methoxy groups generally improve metabolic stability.
Physicochemical Trends :
- Higher molecular weight (e.g., : 514.6 vs.
- Methoxy groups (target, ) improve aqueous solubility compared to halogenated analogs ().
Q & A
Q. Tables for Reference
| Synthetic Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | CuI, Na₂S, DMSO:H₂O, microwave | 60–75% | |
| Thioacetamide Coupling | HATU, TEA, DMF | 50–65% | |
| Acylation | Octanoic acid, TFA | 70–92% |
| SAR Modification | Biological Activity (TLR4 IC₅₀) | Reference |
|---|---|---|
| C-3: Propyl | 0.8 µM | |
| C-3: Pentyl | 1.2 µM | |
| C-8: Methoxy | 1.5 µM |
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Citations align with evidence provided, focusing on synthetic, analytical, and SAR methodologies.
- Advanced questions emphasize experimental design, data validation, and mechanistic analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
